molecular formula C9H14O2 B8728090 (Bicyclo[2.2.1]heptan-7-yl)acetic acid CAS No. 479690-18-1

(Bicyclo[2.2.1]heptan-7-yl)acetic acid

Cat. No. B8728090
M. Wt: 154.21 g/mol
InChI Key: GEUIGLBCTCFTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04064258

Procedure details

A mixture containing 0.05 mole of 7-carbethoxymethylene-bicyclo[2.2.1]heptane and 5 g. of 5% palladium on carbon catalyst and 250 ml. of ethanol is stirred under hydrogen until no more hydrogen is absorbed (about 1.2 liters are absorbed). The catalyst is removed by filtration and a solution containing 0.1 mole of potassium hydroxide in 20 ml. of water is added to the filtrate. The solution is then refluxed until no more starting material is observed by thin-layer chromatographic monitoring. The solvent is then removed by evaporation under vacuum and the resulting residue dissolved in 200 ml. of water and extracted three times with ethyl ether. The remaining aqueous phase is acidified with dilute aqueous hydrochloric acid and then extracted three times with ethyl acetate. The combined organic extracts are washed with water, then dried with anhydrous magnesium sulfate and filtered. The filtrate is evaporated to dryness, under vacuum, affording bicyclo[2.2.1]hept-7-yl acetic acid.
Name
7-carbethoxymethylene-bicyclo[2.2.1]heptane
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]=[C:7]1[CH:11]2[CH2:12][CH2:13][CH:8]1[CH2:9][CH2:10]2)([O:3]CC)=[O:2].C(O)C.[H][H].[OH-].[K+]>[Pd].O>[CH:8]12[CH:7]([CH2:6][C:1]([OH:3])=[O:2])[CH:11]([CH2:10][CH2:9]1)[CH2:12][CH2:13]2 |f:3.4|

Inputs

Step One
Name
7-carbethoxymethylene-bicyclo[2.2.1]heptane
Quantity
0.05 mol
Type
reactant
Smiles
C(=O)(OCC)C=C1C2CCC1CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.1 mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is absorbed
CUSTOM
Type
CUSTOM
Details
(about 1.2 liters are absorbed)
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then refluxed until
CUSTOM
Type
CUSTOM
Details
The solvent is then removed by evaporation under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the resulting residue dissolved in 200 ml
EXTRACTION
Type
EXTRACTION
Details
of water and extracted three times with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness, under vacuum

Outcomes

Product
Name
Type
product
Smiles
C12CCC(CC1)C2CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.